![molecular formula C5H4ClN3O2 B2784300 Methyl 3-chloro-1,2,4-triazine-6-carboxylate CAS No. 1823921-48-7](/img/structure/B2784300.png)
Methyl 3-chloro-1,2,4-triazine-6-carboxylate
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Overview
Description
“Methyl 3-chloro-1,2,4-triazine-6-carboxylate” is a compound that belongs to the class of triazines . Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Synthesis Analysis
The synthesis of triazines can be achieved through various methods. For instance, readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates can efficiently be converted to 6-aryl-1,2,3-triazine-4-carboxylate esters under mildly basic conditions without the assistance of any transition metals or strong acid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C5H4ClN3O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3
.
Chemical Reactions Analysis
Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Methyl 1,2,3-triazine-5-carboxylate reacts with alkyl and aryl amidines at room temperature at remarkable rates to provide product pyrimidines in high yields .
Physical And Chemical Properties Analysis
Scientific Research Applications
Reaction Scope and Impact of Substitution
The reaction scope of methyl 1,2,3-triazine-5-carboxylate with alkyl and aryl amidines demonstrates remarkable reactivity, providing insights into the impact of substitution on the reactivity of the core heterocycles. Studies show that methyl substitution at specific positions on the triazine ring can significantly affect the rate of reaction and yield of product pyrimidines, highlighting the chemical's versatility in synthetic organic chemistry (Quiñones, Wu, & Boger, 2021).
Novel Synthesis of Anti-Tumor Agents
Methyl 3-chloro-1,2,4-triazine-6-carboxylate derivatives have been explored as key precursors for the synthesis of triazines and triazepines, showcasing potential as anti-tumor agents. This research path emphasizes the chemical's role in developing novel therapeutic agents through the creation of a variety of heterocycles, underlining its significance in medicinal chemistry (Badrey & Gomha, 2012).
Synthesis of 2-Oxazolines
In organic synthesis, the conversion of carboxylic acids to 2-oxazolines using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions highlights the adaptability of triazine derivatives in facilitating the synthesis of valuable organic compounds. This process exemplifies the role of triazine derivatives in enhancing the efficiency of synthetic pathways (Bandgar & Pandit, 2003).
Nitro Derivatives Synthesis
The synthesis and investigation of nitro derivatives of 1,3,5-triazine, including studies on their destructive nitration, contribute to our understanding of the chemical properties and potential applications of triazine derivatives in creating compounds with specific functionalities. Such research opens avenues for the development of materials with unique properties (Shastin, Godovikova, & Korsunskii, 2003).
Magnetic Behavior Studies
Research on dendrimeric melamine-cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes reveals the potential of triazine derivatives in the synthesis of materials with interesting magnetic behaviors. This application demonstrates the versatility of triazine derivatives in materials science, particularly in the development of compounds with specific magnetic properties (Uysal & Koc, 2010).
Mechanism of Action
Target of Action
The primary targets of Methyl 3-chloro-1,2,4-triazine-6-carboxylate are currently unknown. This compound is a derivative of the 1,2,4-triazine family, which has been studied for various biological activities . .
Mode of Action
Triazines, in general, are known to undergo reactions with dienophiles . These reactions can lead to the formation of new compounds with different properties.
Biochemical Pathways
The compound is synthesized from ethyl 2-aminothiophene-3-carboxylate and lithium sulfite (Li2SO3), resulting in 3-methylsulfanyl-1,2,4-triazine-6-ol, which is then reacted with thionyl chloride (SOCl2) to produce the final compound
Pharmacokinetics
The compound’s molecular weight is 173.56 , which could potentially influence its bioavailability.
properties
IUPAC Name |
methyl 3-chloro-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDAKXNNFNPUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1823921-48-7 |
Source
|
Record name | methyl 3-chloro-1,2,4-triazine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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